molecular formula C5H5BFNO2 B151537 3-Fluoropyridine-4-boronic acid CAS No. 458532-97-3

3-Fluoropyridine-4-boronic acid

Cat. No. B151537
CAS RN: 458532-97-3
M. Wt: 140.91 g/mol
InChI Key: QUHSESYLMZVXCN-UHFFFAOYSA-N
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Description

3-Fluoropyridine-4-boronic acid is a chemical compound with the molecular formula C5H5BFNO2 . It is a derivative of boronic acid and is used in various chemical reactions . It is a part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of 3-Fluoropyridine-4-boronic acid involves several steps. One method involves the use of 3-Fluoropyridine, which is oxidized to corresponding N-oxides. This, on treatment with hot acetic anhydride and hydrolysis, yields 3-halo-2-pyridones . Another method involves the use of 3-Fluoro-4-pyridineboronic acid pinacol ester .


Molecular Structure Analysis

The molecular structure of 3-Fluoropyridine-4-boronic acid can be represented by the SMILES string OB(O)C1=CC=NC=C1F . The InChI Key for this compound is QUHSESYLMZVXCN-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Fluoropyridine-4-boronic acid is involved in various chemical reactions. For instance, it is used in the synthesis of 3-halopyridin-4-yl-boronic acids and esters . It also plays a role in the protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

3-Fluoropyridine-4-boronic acid is a solid substance . Its melting point is between 124-128 °C . The molecular weight of this compound is 223.05 .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

Heterocyclization with α-Oxocarboxylic Acids

Synthesis of 3-Halopyridin-4-yl-boronic Acids and Esters

Biologically Active Molecules

Microwave Spectroscopy Studies

Research Use Only (RUO) Applications

Safety and Hazards

3-Fluoropyridine-4-boronic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Target of Action

3-Fluoropyridine-4-boronic acid is a type of organoboron compound . Organoboron compounds are known for their wide application in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of 3-Fluoropyridine-4-boronic acid are the organic groups involved in these reactions .

Mode of Action

The mode of action of 3-Fluoropyridine-4-boronic acid involves its participation in SM cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The main biochemical pathway affected by 3-Fluoropyridine-4-boronic acid is the SM cross-coupling reaction . This reaction is a key process in the formation of carbon-carbon bonds, which are fundamental in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds, including those used in pharmaceuticals and agrochemicals .

Pharmacokinetics

It’s worth noting that the compound’s low water solubility may affect its bioavailability .

Result of Action

The result of the action of 3-Fluoropyridine-4-boronic acid is the formation of new organic compounds through SM cross-coupling reactions . These compounds can have various applications, including use in the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action of 3-Fluoropyridine-4-boronic acid is influenced by various environmental factors. For instance, its low water solubility may affect its mobility in the environment .

properties

IUPAC Name

(3-fluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHSESYLMZVXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381406
Record name 3-Fluoropyridine-4-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropyridine-4-boronic acid

CAS RN

458532-97-3
Record name (3-Fluoropyridin-4-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458532-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoropyridine-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoropyridine-4-boronic acid
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